molecular formula C23H18ClFN2O2S2 B2792426 (2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866344-54-9

(2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2792426
CAS No.: 866344-54-9
M. Wt: 472.98
InChI Key: MYKMNMTVGMKAKD-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzenesulfonyl chloride, which is then reacted with appropriate amines and thiols under controlled conditions to form the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, or distillation may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or halogenated aromatic sites, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

(2E)-2-(BENZENESULFONYL)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(5-chloro-2-methylanilino)-3-[(2-fluorophenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O2S2/c1-16-11-12-18(24)13-21(16)27-23(30-15-17-7-5-6-10-20(17)25)22(14-26)31(28,29)19-8-3-2-4-9-19/h2-13,27H,15H2,1H3/b23-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMNMTVGMKAKD-GHVJWSGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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